molecular formula C11H11N3O2S B15077614 Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester CAS No. 59649-38-6

Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester

Cat. No.: B15077614
CAS No.: 59649-38-6
M. Wt: 249.29 g/mol
InChI Key: QKQNKXIZVDRTQF-UHFFFAOYSA-N
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Description

Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester is a complex organic compound that features a cyano group, a pyridinyl group, and a thiocarbamoyl group attached to an acetic acid ethyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyridinyl and thiocarbamoyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyano-(pyridin-3-ylthiocarbamoyl)-acetic acid ethyl ester
  • Cyano-(pyridin-4-ylthiocarbamoyl)-acetic acid ethyl ester
  • Cyano-(quinolin-2-ylthiocarbamoyl)-acetic acid ethyl ester

Uniqueness

Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester is unique due to the specific positioning of the pyridinyl group at the 2-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

59649-38-6

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 2-cyano-3-(pyridin-2-ylamino)-3-sulfanylidenepropanoate

InChI

InChI=1S/C11H11N3O2S/c1-2-16-11(15)8(7-12)10(17)14-9-5-3-4-6-13-9/h3-6,8H,2H2,1H3,(H,13,14,17)

InChI Key

QKQNKXIZVDRTQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=S)NC1=CC=CC=N1

Origin of Product

United States

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